[4-(4-bromophenyl)-1H-pyrrol-3-yl](phenyl)methanol
Description
4-(4-Bromophenyl)-1H-pyrrol-3-ylmethanol is a pyrrole-derived compound featuring a hydroxymethyl (-CH₂OH) group attached to a phenyl ring at position 3 of the pyrrole core, along with a 4-bromophenyl substituent at position 4 (Figure 1). This structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse chemical and pharmacological applications.
Properties
IUPAC Name |
[4-(4-bromophenyl)-1H-pyrrol-3-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,17,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIRDFULJUAZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CNC=C2C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Phenylmethanol Group: The final step involves the attachment of the phenylmethanol group to the pyrrole ring, which can be done through a Friedel-Crafts alkylation reaction using benzyl alcohol and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Biological Probes: The compound can be used as a fluorescent probe to study biological processes at the molecular level.
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals.
Medicine:
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Cancer Research: It can be studied for its potential anticancer activity by targeting specific cellular pathways.
Industry:
Electronics: The compound can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenylmethanol moiety can enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Methanol vs. Methanone
A critical distinction lies in the functional group at position 3 of the pyrrole ring. While the target compound has a methanol (-CH₂OH) group, analogs such as 4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethanone () and compounds 3g–3k () feature a methanone (-CO-) group. Key differences include:
- Reactivity: Methanol derivatives may undergo oxidation to ketones or participate in esterification, whereas methanones are less reactive under similar conditions .
Table 1: Functional Group Comparison
| Compound | Functional Group | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Target Compound (Methanol) | -CH₂OH | ~303.2 (estimated)* | Not reported |
| 4-(4-Chlorophenyl)-1H-pyrrol-3-ylmethanone | -CO- | 281.74 | Not reported |
| (4-Bromophenyl)(4-(2-(phenylethynyl)phenyl)-1H-pyrrol-3-yl)methanone (3g) | -CO- | 461.33 | 148–149 |
*Estimated based on bromine substitution replacing chlorine in .
Substituent Effects: Halogen and Aromatic Groups
Halogen substituents significantly influence electronic and steric properties:
Heterocycle Variations: Pyrrole vs. Pyrazole
Replacing the pyrrole core with pyrazole alters electronic properties and biological activity. For instance, [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol () shares a bromophenyl and methanol motif but features a pyrazole ring. Key distinctions:
- Aromaticity : Pyrrole’s 6π-electron system is less aromatic than pyrazole’s, affecting reactivity in electrophilic substitution .
- Biological Activity: Pyrazole derivatives are often explored for antimicrobial and anti-inflammatory applications, whereas pyrrole analogs (e.g., ) show promise in targeting trypanothione metabolism in parasites .
Biological Activity
The compound 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol is a derivative of pyrrole, a five-membered heterocyclic compound known for its diverse biological activities. This article examines the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol typically involves the reaction of 4-bromobenzaldehyde with pyrrole derivatives under acidic or basic conditions. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Recent studies have indicated that pyrrole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol have been tested against various cancer cell lines, including human melanoma (A375) and colon adenocarcinoma (HT-29). In vitro assays demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol | A375 | 25 | Induces apoptosis via caspase activation |
| 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol | HT-29 | 30 | Inhibits cell cycle progression |
Antimicrobial Activity
Pyrrole derivatives have also shown promising antimicrobial properties. Studies indicate that 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that pyrrole-based compounds may possess neuroprotective effects. In animal models, these compounds have been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress. This activity is attributed to the modulation of various signaling pathways involved in neurodegenerative diseases.
Case Studies
A notable case study involved the evaluation of a series of pyrrole derivatives, including 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol, in preclinical models of cancer and neurodegeneration. The results indicated a dose-dependent response in tumor reduction and improved cognitive function in treated animals compared to controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Suzuki-Miyaura coupling of 4-bromophenylboronic acid with a pyrrole precursor to introduce the bromophenyl group .
- Step 2 : Functionalization of the pyrrole ring via Friedel-Crafts alkylation or nucleophilic substitution to attach the phenylmethanol moiety. Reducing agents like NaBH₄ or LiAlH₄ are often used to stabilize alcohol intermediates .
- Key Intermediates : 4-Bromophenylpyrrole derivatives and benzophenone analogs are critical precursors. Purity is ensured via column chromatography and recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms substitution patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the bromophenyl-pyrrole linkage .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₇H₁₃BrNO) .
- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) groups .
Q. What are the known biological activities of this compound, and how are they assayed?
- Methodological Answer :
- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anticancer Screening : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of 4-(4-bromophenyl)-1H-pyrrol-3-ylmethanol during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki coupling to enhance cross-coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates, while EtOAc/hexane mixtures aid recrystallization .
- In Situ Monitoring : TLC (silica GF₂₅₄) with UV detection tracks intermediate formation .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NOESY (for spatial proximity) with DFT calculations to reconcile NMR and X-ray discrepancies .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected coupling patterns in mass spectra .
Q. How does the bromophenyl substituent influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric and Electronic Effects : The electron-withdrawing bromine enhances electrophilic substitution on the pyrrole ring but reduces nucleophilic attack on the methanol group .
- Biological SAR : Bromine increases lipophilicity, improving membrane permeability in cell-based assays .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Models binding to enzymes (e.g., cytochrome P450) using PDB structures .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Data Contradiction Analysis
Q. How should researchers address conflicting data in thermal stability studies of this compound?
- Methodological Answer :
- DSC/TGA Integration : Compare decomposition onset temperatures (TGA) with melting points (DSC) to distinguish polymorphic forms .
- Controlled Atmosphere Testing : Perform under N₂ vs. air to identify oxidative degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
